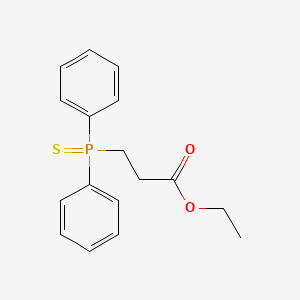
ethyl N-(2,2-dimethylpropanoyl)tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate is a chemical compound that is commonly used in scientific research. This compound is a derivative of tryptophan, an amino acid that is essential for the synthesis of proteins. Ethyl N-(2,2-dimethylpropanoyl)tryptophanate is a useful tool for researchers due to its unique chemical properties and its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of ethyl N-(2,2-dimethylpropanoyl)tryptophanate is not fully understood. However, it is known that this compound can interact with biological systems through hydrogen bonding and hydrophobic interactions. Ethyl N-(2,2-dimethylpropanoyl)tryptophanate can also act as a competitive inhibitor of enzymes and receptors.
Biochemical and physiological effects:
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate has been shown to have a variety of biochemical and physiological effects. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, ethyl N-(2,2-dimethylpropanoyl)tryptophanate can alter the expression of genes involved in cellular metabolism and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(2,2-dimethylpropanoyl)tryptophanate in lab experiments is its high specificity for certain biological targets. This compound can be used to selectively inhibit the activity of enzymes and receptors, allowing researchers to study their functions in greater detail. However, one limitation of using ethyl N-(2,2-dimethylpropanoyl)tryptophanate is its potential toxicity to cells and organisms. Careful consideration must be taken when using this compound in experiments to ensure its safety.
Direcciones Futuras
There are many potential future directions for research involving ethyl N-(2,2-dimethylpropanoyl)tryptophanate. One area of interest is the development of new chemical probes based on this compound. These probes could be used to study the interactions between proteins and small molecules in greater detail. Additionally, researchers could investigate the potential therapeutic applications of ethyl N-(2,2-dimethylpropanoyl)tryptophanate in treating diseases such as cancer and neurodegenerative disorders. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of ethyl N-(2,2-dimethylpropanoyl)tryptophanate involves several steps. The first step is the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. This is followed by the addition of a 2,2-dimethylpropanoyl (Dmp) group to the indole ring of tryptophan. The final step involves the esterification of the carboxylic acid group of the protected tryptophan with ethyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the interactions between proteins and small molecules. This compound can also be used to investigate the structure and function of enzymes and receptors. Additionally, ethyl N-(2,2-dimethylpropanoyl)tryptophanate can be used to study the effects of small molecule inhibitors on biological systems.
Propiedades
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIMHZUBUEXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)
